Methyl 2,6-dibromopyridine-3-acetate
Overview
Description
Methyl 2,6-dibromopyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a methyl ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromopyridine-3-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,6-dibromopyridine with bromine in the presence of a catalyst, followed by the reaction with methyl chloroacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibromopyridine-3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,6-diaminopyridine derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Methyl 2,6-dibromopyridine-3-acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.
Material Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromopyridine-3-acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the ester group, making it less reactive in certain synthetic applications.
Methyl 2,6-dichloropyridine-3-acetate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Methyl 2,6-difluoropyridine-3-acetate: Fluorine atoms provide different electronic effects compared to bromine, affecting its chemical behavior.
Uniqueness
Methyl 2,6-dibromopyridine-3-acetate is unique due to the presence of bromine atoms, which confer specific reactivity patterns and make it suitable for a wide range of chemical transformations. Its ester group also enhances its utility in organic synthesis and medicinal chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(2,6-dibromopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVGWYGMQOKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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